molecular formula C15H12N4O3S B2434889 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034385-58-3

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2434889
CAS RN: 2034385-58-3
M. Wt: 328.35
InChI Key: UASMHLABOQJZAK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives are synthesized through various chemical processes and evaluated for their potential biological activities. These compounds have been studied for their anti-cancer, antimicrobial, and enzyme inhibition properties, showcasing their versatility in scientific research applications. For instance, certain derivatives have demonstrated promising anti-cancer activities, with specific compounds showing selective inhibition against certain cancer cell lines. These findings suggest the potential of these compounds in developing novel therapeutic agents for cancer treatment (Szabó et al., 2016).

Antimicrobial and Antioxidant Properties

Furthermore, the synthesized derivatives of this compound class have been evaluated for their antimicrobial activities, including antibacterial and antifungal effects. Some derivatives exhibited significant antimicrobial properties, offering potential applications in combating infectious diseases. Additionally, antioxidant activities have been observed in certain derivatives, indicating their possible use in oxidative stress-related conditions (Bektaş et al., 2007).

Role in Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have demonstrated gelation behavior, highlighting their potential in creating new materials with specific physical properties. These compounds' ability to form gels through non-covalent interactions opens up possibilities for their use in various applications, including drug delivery systems and material science (Yadav & Ballabh, 2020).

Chemical Behavior and Synthesis

The chemical behavior and synthesis routes of these compounds are subject to extensive studies, focusing on optimizing their biological activities and physical properties. Such investigations are crucial for understanding the structure-activity relationships, which can guide the development of more effective and safer therapeutic agents and materials (Biagi et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-15(10-1-2-13-14(5-10)22-9-21-13)16-6-11-7-19(18-17-11)12-3-4-23-8-12/h1-5,7-8H,6,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASMHLABOQJZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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